Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride
Description
Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a benzofuran substituent at the β-position of the propanoate backbone. The compound’s structure integrates a benzofuran moiety, a heterocyclic aromatic system known for its electron-rich properties and pharmacological relevance. As a hydrochloride salt, it enhances stability and solubility, making it suitable for applications in medicinal chemistry and crystallographic studies.
Properties
IUPAC Name |
methyl 2-amino-3-(1-benzofuran-2-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-15-12(14)10(13)7-9-6-8-4-2-3-5-11(8)16-9;/h2-6,10H,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVODNQBDRCKAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2O1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride typically involves the reaction of benzofuran derivatives with amino acids under specific conditions. One common method includes the esterification of 2-amino-3-(1-benzofuran-2-yl)propanoic acid with methanol in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C12H13NO3·HCl. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is primarily used as a building block in the synthesis of more complex organic molecules, and it is being studied for its potential biological activities, including antimicrobial and anticancer properties.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry
- Use as a Building Block It serves as a fundamental component in creating complex organic molecules.
Biology
- Potential Biological Activities Studies explore its antimicrobial and anticancer properties. The compound's mechanism of action involves interaction with molecular targets and pathways, with the benzofuran moiety known to interact with enzymes and receptors, modulating their activity and leading to biological effects such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Medicine
- Therapeutic Agent Research Ongoing research investigates its potential as a therapeutic agent for various diseases.
Industry
- Development of New Materials It is used in the development of new materials and chemical processes.
Biological Activities
The biological activity of this compound is of interest, especially in antimicrobial and anticancer research. The compound's benzofuran structure allows it to interact with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
The compound exhibits inhibitory effects on microbial growth, potentially by disrupting cell wall synthesis or interfering with metabolic pathways. A study demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, with the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs.
- Steric Effects: The dimethyl and methylamino groups in the butanoate analog () induce steric hindrance, unlike the planar benzofuran system .
Key Differences :
- The benzofuran group may require milder conditions due to its stability compared to nitro or imidazole groups.
Physicochemical Properties
Spectroscopic Data:
- ¹H-NMR: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (): δ 9.00 (brs, NH), 3.79 (s, OCH₃), 1.02 (s, C(CH₃)₃) . Imidazole Analog (): Expected NH peaks near δ 8–9, with imidazole protons at δ 7–8 .
- Solubility : The benzofuran group likely enhances lipophilicity compared to hydrophilic imidazole or polar nitro groups.
Thermal Stability:
- Branched analogs (e.g., ) exhibit higher stability due to steric protection, whereas benzofuran’s aromaticity may confer thermal resistance.
Biological Activity
Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 250.70 g/mol. The presence of the benzofuran structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:
- Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth, potentially through the disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of various benzofuran derivatives, including this compound. The compound demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as an antimicrobial agent, comparable to standard antibiotics.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (lung cancer) | 15.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 10.2 | Cell cycle arrest |
| HeLa (cervical cancer) | 12.8 | Inhibition of proliferation |
These data indicate that the compound's anticancer effects may be mediated through mechanisms such as apoptosis induction and cell cycle modulation.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive analysis involving multiple benzofuran derivatives showed that this compound had superior antimicrobial activity compared to other tested compounds, supporting its potential use in treating bacterial infections .
- Evaluation of Anticancer Properties : A case study focusing on the MCF-7 cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating strong anticancer potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves coupling benzofuran derivatives with amino acid esters. For example, in analogous syntheses, intermediates like methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride are prepared via acid-catalyzed deprotection (e.g., HCl in dioxane) . Key steps include:
- Deprotection : Stirring Boc-protected precursors with HCl/dioxane (4–6 M, 1–2 hours, room temperature) to achieve quantitative yields .
- Coupling : Use of Schiff base formation with aldehydes (e.g., 2,3-difluorophenylmethylidene) in polar aprotic solvents (DMF or THF) at 50–60°C .
- Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel (eluent: 5–10% MeOH in DCM).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- ¹H NMR : In DMSO-d6, expect signals for the benzofuran protons (δ 6.8–7.8 ppm, multiplet), methyl ester (δ 3.7–3.9 ppm, singlet), and ammonium protons (δ 8.5–9.5 ppm, broad) .
- LC-MS : Use electrospray ionization (ESI+) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Key bands include C=O (ester, ~1730 cm⁻¹), NH₃⁺ (~2500–3000 cm⁻¹), and benzofuran C-O-C (~1250 cm⁻¹).
Q. How should researchers handle solubility challenges during in vitro assays for this compound?
- Methodological Answer : The hydrochloride salt is typically water-soluble but may require:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media.
- pH adjustment : For biological assays, maintain pH 6–7 to prevent precipitation. Pre-saturate buffers with the compound .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : When using SHELXL for refinement:
- Twinned Data : Apply the TWIN/BASF commands to model twinning and validate with R-values and difference density maps .
- Disorder Handling : Use PART/SUMP restraints for disordered benzofuran or ester groups. Compare multiple datasets to confirm occupancy ratios .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis .
Q. How can researchers optimize the coupling efficiency of benzofuran moieties to the amino acid backbone?
- Methodological Answer :
- Catalytic Systems : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boronic acid derivatives) or enzymatic methods (e.g., lipases in non-aqueous media) .
- Microwave Assistance : Reduce reaction time (15–30 minutes vs. hours) and improve regioselectivity by heating at 80–100°C under microwave irradiation .
- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. What are the best practices for reconciling discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Buffer Compatibility : Compare activity in HEPES vs. Tris buffers, as chloride ions (from HCl salt) may interfere with某些酶 assays .
- Metabolite Interference : Pre-incubate with liver microsomes to assess stability and rule out false positives from degradation products .
- Positive Controls : Include structurally similar compounds (e.g., benzofuran-based inhibitors) to validate assay sensitivity .
Methodological & Safety Considerations
Q. What purification techniques are recommended to achieve >95% purity for in vivo studies?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. Elute with 80:20 MeOH:water (v/v) .
- Preparative HPLC : Optimize gradients on C18 columns (e.g., 10–90% acetonitrile in 0.1% formic acid over 20 minutes) .
Q. How should researchers mitigate hydrolysis of the methyl ester group during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
